L-701324

説明

特性

IUPAC Name |

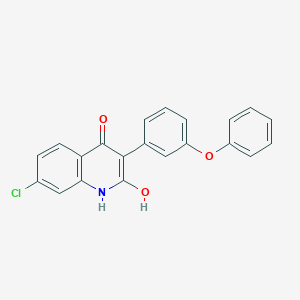

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVRDMUHUXVRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162016 | |

| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142326-59-8 | |

| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 701324 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-701,324 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-701324 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of L-701,324: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of L-701,324, a pivotal molecule in neuroscience research. L-701,324, chemically known as 7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2-(1H)-quinolone, is a potent, selective, and orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist site.[1][2] This document synthesizes key findings from electrophysiological and in vivo studies to elucidate its function and offers detailed experimental protocols for further investigation.

Core Mechanism of Action: Glycine Site Antagonism

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[3] L-701,324 exerts its inhibitory effect by competitively binding to the glycine site on the NR1 subunit of the NMDA receptor complex.[3][4] This action prevents the conformational changes necessary for channel opening, thereby blocking the influx of calcium ions (Ca²⁺) that would normally occur upon receptor activation.[1]

Electrophysiological studies have demonstrated that L-701,324 is a "full" antagonist, meaning it is devoid of any intrinsic activity and can completely abolish inward currents mediated by NMDA receptor activation.[4] Kinetic analyses have revealed that the high affinity of L-701,324 is attributable to an exceptionally slow dissociation rate from the glycine binding site.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-701,324 from various studies, providing a comparative overview of its potency and efficacy.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Kb) | 19 nM | Rat Cultured Cortical Neurons | [4] |

| Inhibition Constant (mKi) | 0.005 µM | Human Recombinant NR1a/NR2A Receptors | [4] |

| Inhibition Constant (mKi) | 0.005 µM | Human Recombinant NR1a/NR2B Receptors | [4] |

Table 1: In Vitro Binding Affinity and Potency of L-701,324

| Experimental Model | Effective Dose | Observed Effect | Reference |

| Inhibition of NMDA-evoked depolarizations | 10 mg/kg i.v. | 50% reduction for at least 3 hours | [2] |

| Inhibition of K⁺-induced cortical spreading depression (initiation) | 10 mg/kg i.v. | Significant inhibition | [5] |

| Inhibition of K⁺-induced cortical spreading depression (propagation) | 5 and 10 mg/kg i.v. | Complete block at 5 mg/kg | [5] |

| Reduction of haloperidol-induced muscle rigidity | 2.5-40 mg/kg i.p. | Dose-dependent decrease | [6] |

| Attenuation of stress-induced increase in cortical dopamine (B1211576) metabolism | Not specified | Significant attenuation | [7] |

Table 2: In Vivo Efficacy of L-701,324 in Rodent Models

Signaling Pathway and Mechanism of Antagonism

The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for L-701,324.

Caption: NMDA receptor signaling and L-701,324's antagonistic action.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

In Vivo Electrophysiology and Microdialysis in Rats

Objective: To assess the effect of L-701,324 on NMDA-evoked depolarizations and cortical spreading depression.

Methodology:

-

Animal Preparation: Anesthetized rats are implanted with microdialysis probes incorporating a recording electrode in the cerebral cortex or striatum.[2][5]

-

Perfusion: The probes are perfused with artificial cerebrospinal fluid (aCSF).[2][5]

-

Induction of Depolarization/Spreading Depression:

-

Drug Administration: L-701,324 (5 or 10 mg/kg) or vehicle is administered intravenously (i.v.).[2][5]

-

Data Acquisition: The DC potential shifts (for SD) or NMDA-evoked depolarizations and the electroencephalogram (EEG) are recorded via the microdialysis electrode and a reference electrode.[2][5]

-

Analysis: The cumulative area of SD peaks or the amplitude of NMDA-evoked depolarizations are measured and compared between drug-treated and vehicle-treated groups.[2][5]

Caption: Workflow for in vivo microdialysis and electrophysiology.

Whole-Cell Voltage-Clamp Electrophysiology in Cultured Neurons

Objective: To characterize the antagonist properties of L-701,324 at the NMDA receptor.

Methodology:

-

Cell Culture: Primary cortical neurons are cultured from rat embryos.[4]

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on the cultured neurons.[4]

-

Drug Application: NMDA, in combination with varying concentrations of glycine and L-701,324, is applied to the cells.[4]

-

Data Acquisition: Inward currents elicited by NMDA receptor activation are recorded.[4]

-

Analysis: Inhibition curves are generated to determine the nature of the antagonism (competitive vs. non-competitive) and the antagonist's affinity (Kb value). The presence or absence of intrinsic activity is also assessed.[4]

Concluding Remarks

L-701,324 is a well-characterized, high-affinity antagonist at the glycine site of the NMDA receptor. Its mechanism of action involves the competitive blockade of the co-agonist binding site, leading to the inhibition of ion channel function. This compound has proven to be a valuable tool in elucidating the physiological and pathological roles of the NMDA receptor. The provided data and protocols serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development, facilitating further studies into the therapeutic potential of glycine site antagonists. Notably, L-701,324 has demonstrated anticonvulsant and neuroprotective properties and has been shown to counteract parkinsonian-like muscle rigidity in animal models, suggesting a broad range of potential clinical applications.[1][6]

References

- 1. L 701324, glycine site NMDA receptor antagonist (CAS 142326-59-8) | Abcam [abcam.com]

- 2. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-701,324, a selective antagonist at the glycine site of the NMDA receptor, counteracts haloperidol-induced muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of L-701,324: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,324, chemically known as 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolone, is a potent, selective, and orally active antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Developed by Merck, this compound has been a valuable pharmacological tool for investigating the role of the NMDA receptor in a variety of central nervous system (CNS) functions and disorders. Preclinical studies have demonstrated its potential as an anticonvulsant, anxiolytic, and antidepressant, with a distinct mechanistic profile compared to traditional NMDA receptor channel blockers. This technical guide provides a comprehensive overview of the discovery, history, and development of L-701,324, including its synthesis, mechanism of action, and key experimental findings. Detailed protocols for seminal experiments and a summary of its quantitative pharmacological data are presented to facilitate further research and development in this area.

Discovery and History

The quest for antagonists of the NMDA receptor as potential therapeutic agents for a range of neurological and psychiatric disorders has been a significant focus of neuroscience research. While early antagonists targeted the glutamate (B1630785) binding site or the ion channel pore, these often came with significant side effects, limiting their clinical utility. The discovery of a distinct glycine co-agonist site on the NMDA receptor, essential for receptor activation, opened a new avenue for therapeutic intervention.

L-701,324 emerged from research programs at Merck aimed at identifying potent and selective antagonists for this glycine site.[1] It belongs to a class of 4-hydroxy-3-phenyl-2(1H)-quinolones. The development of L-701,324 represented a significant step forward in creating antagonists with high affinity and selectivity for the glycine site, offering a more nuanced modulation of NMDA receptor activity. Its oral bioavailability and ability to penetrate the central nervous system made it a particularly attractive candidate for in vivo studies.[2][3]

Synthesis

While a detailed, step-by-step synthesis protocol for L-701,324 has not been explicitly published in its entirety, the synthesis of related 7-chloroquinoline (B30040) derivatives provides a likely pathway. The general approach involves the construction of the quinoline (B57606) core followed by the introduction of the phenoxyphenyl substituent.

A plausible synthetic route, based on known quinoline chemistry, would likely involve the reaction of a substituted aniline (B41778) with a suitable malonic acid derivative to form the quinolinone core. The phenoxyphenyl group could be introduced via a Suzuki or other cross-coupling reaction.

Mechanism of Action

L-701,324 exerts its effects by acting as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for the opening of the NMDA receptor's ion channel. By competitively inhibiting the binding of glycine, L-701,324 prevents the conformational changes necessary for channel activation, thereby reducing the influx of Ca2+ and Na+ ions in response to glutamate. This leads to a reduction in excitatory neurotransmission.

Mechanism of action of L-701,324 at the NMDA receptor.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for L-701,324 from various preclinical studies.

| Parameter | Value | Species | Assay/Model | Reference |

| IC₅₀ | 2 nM | Rat | [³H]Glycine binding to brain membranes | |

| K_b_ | 19 nM | Rat | Electrophysiology in cultured cortical neurons | |

| Anticonvulsant ED₅₀ | 0.8 mg/kg (i.p.) | Mouse | DBA/2 mouse audiogenic seizures | |

| Anxiolytic-like Effect | 2.5 - 5 mg/kg (p.o.) | Rat | Elevated plus-maze | |

| Antidepressant-like Effect | 5 - 10 mg/kg (i.p.) | Mouse | Forced swim test & Tail suspension test | [4] |

| Inhibition of Cortical Spreading Depression | 10 mg/kg (i.v.) | Rat | K⁺-induced cortical spreading depression | [2] |

Key Experimental Protocols

Radioligand Binding Assay for the NMDA Glycine Site

This protocol is a representative method for determining the binding affinity of compounds like L-701,324 to the NMDA receptor glycine site.

Materials:

-

Radioligand: [³H]Glycine or a suitable antagonist radioligand like [³H]DCKA.

-

Membrane Preparation: Crude synaptosomal membranes prepared from rat cerebral cortex.

-

Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled glycine (e.g., 1 mM).

-

Test Compound: L-701,324 dissolved in a suitable vehicle (e.g., DMSO).

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

-

Assay: In a final volume of 500 µL, incubate the membrane preparation (100-200 µg of protein) with the radioligand (at a concentration close to its K_d_) and various concentrations of L-701,324.

-

Incubation: Incubate the mixture at 4°C for 30 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of L-701,324 by non-linear regression analysis of the competition binding data. Calculate the K_i_ value using the Cheng-Prusoff equation.

Workflow for a radioligand binding assay.

In Vivo Microdialysis and Electroencephalogram (EEG) Recording

This protocol describes a method to assess the in vivo effects of L-701,324 on NMDA-evoked depolarizations and EEG in rats.[3]

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Microdialysis Probes: Probes incorporating a recording electrode.

-

Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): NaCl 125, KCl 2.5, NaH₂PO₄ 0.4, Na₂HPO₄ 2.1, MgSO₄ 1, CaCl₂ 1.2, glucose 10, ascorbic acid 0.1.

-

NMDA Solution: aCSF containing 200 µM NMDA.

-

L-701,324 Solution: L-701,324 dissolved in a suitable vehicle for intravenous administration.

-

Anesthesia: Halothane.

-

Electrophysiology Recording System.

Procedure:

-

Surgery: Anesthetize the rats and implant a microdialysis probe with an integrated electrode into the striatum.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Baseline Recording: Record baseline EEG and extracellular potential.

-

NMDA Stimulation: Induce depolarizations by switching the perfusion medium to the NMDA solution for 2-3 minutes at 20-minute intervals.

-

Drug Administration: After establishing a stable baseline of NMDA-evoked depolarizations, administer L-701,324 or vehicle intravenously.

-

Post-drug Recording: Continue to elicit NMDA-evoked depolarizations and record the EEG and extracellular potential for several hours.

-

Data Analysis: Analyze the amplitude and duration of the NMDA-evoked depolarizations and the power spectra of the EEG before and after drug administration.

Behavioral Assays: Forced Swim Test (FST) and Tail Suspension Test (TST)

These are common behavioral tests used to assess antidepressant-like activity in rodents.[4][5]

Forced Swim Test:

-

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure: Individually place mice in the cylinder for a 6-minute session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

Tail Suspension Test:

-

Apparatus: A device from which a mouse can be suspended by its tail.

-

Procedure: Suspend each mouse individually by its tail using adhesive tape, approximately 1 cm from the tip. The suspension should be for a 6-minute period.

-

Scoring: Record the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

For both tests, L-701,324 or vehicle is typically administered intraperitoneally 30-60 minutes before the test.

Workflow for behavioral despair tests.

Conclusion

L-701,324 has proven to be a highly valuable research tool in the field of neuroscience. Its high affinity and selectivity for the glycine site of the NMDA receptor have allowed for a more precise dissection of the roles of this receptor in various physiological and pathological processes. The preclinical data demonstrating its anticonvulsant, anxiolytic, and antidepressant-like effects have highlighted the therapeutic potential of targeting the glycine site. This technical guide provides a consolidated resource for researchers interested in the discovery, history, and experimental investigation of L-701,324, with the aim of facilitating future research into the therapeutic modulation of the NMDA receptor.

References

- 1. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-like activity of L-701324 in mice: A behavioral and neurobiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

An In-depth Technical Guide to L-701,324: A Selective Glycine Site NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,324 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist binding site. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of L-701,324. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its effects in preclinical models of depression and Parkinson's disease. Furthermore, this guide visualizes the proposed signaling pathway through which L-701,324 may exert its antidepressant-like effects, offering a valuable resource for researchers in neuroscience and drug development.

Chemical Structure and Physicochemical Properties

L-701,324, with the IUPAC name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one, is a synthetic organic compound.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties of L-701,324

| Identifier/Property | Value |

| IUPAC Name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one[1] |

| CAS Number | 142326-59-8[1] |

| Chemical Formula | C₂₁H₁₄ClNO₃[1] |

| Molar Mass | 363.80 g·mol⁻¹[1] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O[1] |

| InChI Key | FLVRDMUHUXVRET-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of L-701,324

| Property | Value |

| Appearance | White to off-white solid[2] |

| Purity | >99%[3] |

| Solubility | Soluble in DMSO to 100 mM[3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2] |

Pharmacological Properties

L-701,324 is a high-affinity and selective antagonist for the glycine binding site on the NMDA receptor.[3] This site must be occupied by a co-agonist, typically glycine or D-serine, for the receptor to be activated by glutamate. By blocking this site, L-701,324 prevents ion channel opening and subsequent downstream signaling.

Table 3: Pharmacological Data for L-701,324

| Parameter | Value | Species | Assay |

| IC₅₀ | 2 nM[2] | Rat | Brain membranes |

Signaling Pathway

The antidepressant-like effects of L-701,324 are believed to be mediated through the modulation of neurotrophic factor signaling, particularly the Brain-Derived Neurotrophic Factor (BDNF) pathway. By antagonizing the NMDA receptor, L-701,324 can lead to an increase in BDNF expression and the activation of its receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, initiates downstream signaling cascades that promote neurogenesis, synaptic plasticity, and neuronal survival, counteracting the neuronal deficits associated with depression.

Caption: Proposed signaling cascade of L-701,324's antidepressant effects.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of L-701,324.

In Vitro NMDA Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of L-701,324 for the glycine site of the NMDA receptor.

Materials:

-

Rat cortical membranes

-

Radioligand (e.g., [³H]MK-801)

-

L-701,324

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of L-701,324 in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value by non-linear regression analysis.

Caption: General workflow for an in vitro radioligand binding assay.

In Vivo Behavioral Assays

Objective: To assess the antidepressant-like activity of L-701,324 in mice.

Materials:

-

Male C57BL/6J mice

-

L-701,324 solution

-

Vehicle solution (control)

-

Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

-

Water at 23-25°C

-

Video recording system

Protocol:

-

Administer L-701,324 (e.g., 5-10 mg/kg, i.p.) or vehicle to the mice.[2]

-

After a pre-treatment period (e.g., 30 minutes), individually place each mouse in the water tank filled to a depth of 15 cm.

-

Record the session for 6 minutes.

-

Score the last 4 minutes of the session for immobility time (the time the mouse spends floating without struggling).

-

A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

Objective: To further evaluate the antidepressant-like properties of L-701,324.

Materials:

-

Male C57BL/6J mice

-

L-701,324 solution

-

Vehicle solution

-

Suspension bar and tape

Protocol:

-

Administer L-701,324 (e.g., 5-10 mg/kg, i.p.) or vehicle to the mice.[2]

-

After a pre-treatment period, suspend each mouse by its tail from the bar using adhesive tape.

-

Record the session for 6 minutes.

-

Score the duration of immobility.

-

A decrease in immobility time suggests an antidepressant-like effect.

Objective: To investigate the effects of L-701,324 in a chronic stress model of depression.

Protocol:

-

Subject mice to a series of unpredictable, mild stressors daily for several weeks (e.g., wet bedding, cage tilt, light/dark cycle reversal).

-

Administer L-701,324 or vehicle daily during the stress period.

-

At the end of the stress protocol, assess depressive-like behaviors using tests such as the FST, TST, and sucrose (B13894) preference test.

-

Amelioration of the stress-induced behavioral deficits by L-701,324 indicates its potential as a treatment for depression.

Objective: To assess the potential of L-701,324 to alleviate parkinsonian-like muscle rigidity.

Materials:

-

Male Wistar rats

-

Haloperidol (B65202) solution

-

L-701,324 solution

-

Device to measure muscle tone (e.g., electromyography or a mechanical device)

Protocol:

-

Induce muscle rigidity in rats by administering haloperidol (e.g., 0.5-1 mg/kg, i.p.).

-

Administer L-701,324 at various doses.

-

Measure the muscle tone of the hind limbs at different time points after drug administration.

-

A reduction in muscle rigidity compared to the haloperidol-only group suggests a potential therapeutic effect in Parkinson's disease.

Summary of Preclinical Findings

Table 4: In Vivo Effects of L-701,324

| Model | Species | Dose Range | Effect |

| Forced Swimming Test | Mouse | 5-10 mg/kg (i.p.)[2] | Reduced immobility time[2] |

| Tail Suspension Test | Mouse | 5-10 mg/kg (i.p.)[2] | Reduced immobility time[2] |

| Chronic Unpredictable Mild Stress | Mouse | Not specified | Prevents depressive-like behaviors and hippocampal neurogenesis deficits[1] |

| Haloperidol-Induced Rigidity | Rat | Not specified | Attenuates muscle rigidity |

| Audiogenic Seizures (DBA/2 mice) | Mouse | ED₅₀ = 0.96 mg/kg (i.p.) | Anticonvulsant effect |

| Ethanol (B145695) Discrimination | Rat | 7.5 mg/kg | Substituted for ethanol, suggesting similar discriminative stimulus properties[4][5] |

Conclusion

L-701,324 is a valuable research tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. Its potent and selective antagonist activity, coupled with its demonstrated efficacy in preclinical models of depression and motor disorders, highlights the therapeutic potential of targeting this site. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a comprehensive resource for scientists and researchers aiming to further explore the properties and applications of L-701,324 and similar compounds in the field of neuroscience and drug discovery.

References

- 1. L-701324 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L 701324, glycine site NMDA receptor antagonist (CAS 142326-59-8) | Abcam [abcam.com]

- 4. The NMDA/glycine receptor antagonist, L-701,324, produces discriminative stimuli similar to those of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of non-classical NMDA receptors by glycine impairs barrier function of brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

L-701,324: A Technical Guide to its Binding Affinity for NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of L-701,324 for N-methyl-D-aspartate (NMDA) receptor subunits. L-701,324 is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor.[1][2] Understanding its interaction with different subunit compositions is crucial for the development of novel therapeutics targeting glutamatergic neurotransmission. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Data Presentation: Quantitative Binding Affinity of L-701,324

The binding affinity of L-701,324 has been characterized using various in vitro preparations, including native receptors from rodent brain tissue and human recombinant receptors expressed in cell lines. The following tables summarize the available quantitative data.

| Preparation | Receptor Subunit Composition | Method | Affinity Metric | Value (nM) | Reference |

| Rat Cultured Cortical Neurones | Native | Electrophysiology (whole-cell voltage clamp) | K_b | 19 | [1] |

| Rat Brain Membranes | Native | Radioligand Binding Assay | IC_50 | 2 | [2] |

| Human Recombinant (expressed in mouse fibroblast cells) | NR1a/NR2A | Electrophysiology (whole-cell voltage clamp) | mK_i | 5 | [1] |

| Human Recombinant (expressed in mouse fibroblast cells) | NR1a/NR2B | Electrophysiology (whole-cell voltage clamp) | mK_i | 5 | [1] |

Experimental Protocols

The determination of L-701,324's binding affinity for NMDA receptor subunits typically involves electrophysiological techniques, such as whole-cell voltage clamp recordings from cells expressing specific receptor subunit combinations.

Whole-Cell Voltage Clamp Electrophysiology for Assessing Antagonist Affinity

This protocol outlines the general procedure for determining the inhibitory constant (K_i) of a glycine site antagonist like L-701,324 at recombinant NMDA receptors.

1. Cell Culture and Transfection:

-

Mouse fibroblast cells (or other suitable host cells, such as HEK293) are cultured under standard conditions.

-

Cells are transiently transfected with cDNAs encoding the desired human NMDA receptor subunits (e.g., NR1a and NR2A or NR2B). A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells.

2. Electrophysiological Recording:

-

Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external recording solution containing:

-

A physiological salt solution (e.g., 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl_2, pH adjusted to 7.3 with NaOH).

-

Glycine-free solution is used to assess the effect of the glycine site antagonist.

-

-

Whole-cell patch-clamp recordings are established from GFP-positive cells using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.2 with CsOH).

-

Cells are voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

-

NMDA receptor-mediated currents are evoked by the application of a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM).

-

A concentration-response curve for the antagonist (L-701,324) is generated by co-applying increasing concentrations of L-701,324 with the NMDA and glycine.

-

The inward currents are recorded, and the peak current amplitude is measured for each concentration of the antagonist.

4. Data Analysis:

-

The percentage inhibition of the NMDA-evoked current is calculated for each concentration of L-701,324.

-

The IC_50 value (the concentration of antagonist that produces 50% inhibition) is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

-

The inhibitory constant (K_i) is calculated from the IC_50 value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([Glycine]/K_d)), where [Glycine] is the concentration of glycine used and K_d is the dissociation constant of glycine for the receptor.

Mandatory Visualization

The following diagrams illustrate key concepts related to NMDA receptor function and the experimental workflow for determining ligand binding affinity.

Caption: NMDA Receptor Signaling Pathway.

Caption: Experimental Workflow for Binding Affinity.

References

In Vitro Characterization of L-701,324: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,324 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site on the GluN1 subunit. This document provides a comprehensive overview of the in vitro pharmacological and electrophysiological characterization of L-701,324. Detailed methodologies for key experimental procedures, including radioligand binding assays and whole-cell voltage-clamp recordings, are presented. Quantitative data from these studies are summarized to provide a clear understanding of the affinity, potency, and selectivity of this compound. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper comprehension of its mechanism of action and characterization process.

Introduction

The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. L-701,324, by acting as a competitive antagonist at the glycine binding site, offers a valuable tool for investigating the physiological and pathological roles of NMDA receptor signaling. Its high affinity and selectivity make it a subject of significant interest in neuroscience research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of L-701,324 derived from in vitro studies.

Table 1: Binding Affinity of L-701,324

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| IC₅₀ | 2 nM | Rat | Brain Membranes | [³H]L-689,560 | [1] |

Table 2: Functional Antagonism of L-701,324

| Parameter | Value | Species | Cell Type | Receptor Subtype | Method | Reference |

| Kₑ | 19 nM | Rat | Cultured Cortical Neurons | Native | Whole-Cell Voltage Clamp | [2] |

| mKᵢ | 5 nM | Human | Mouse Fibroblast Cells | NR1a/NR2A | Whole-Cell Voltage Clamp | [2] |

| mKᵢ | 5 nM | Human | Mouse Fibroblast Cells | NR1a/NR2B | Whole-Cell Voltage Clamp | [2] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity of L-701,324 for the glycine site of the NMDA receptor in rat brain membranes.

Materials:

-

Rat brain tissue

-

Ice-cold 50 mM Tris-HCl buffer (pH 7.0)

-

[³H]L-689,560 (Radioligand)

-

L-701,324 (Test compound)

-

Glycine (for non-specific binding determination)

-

Multi-Screen/Millipore plates

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize thawed rat brain cortices in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.0).

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step twice.[1]

-

-

Binding Assay:

-

The final incubation mixture (300 µl total volume) consists of 240 µl of membrane suspension, 30 µl of 1 nM [³H]L-689,560, and 30 µl of buffer or varying concentrations of L-701,324.[1]

-

For determining non-specific binding, use 1 mM glycine in place of the test compound.[1]

-

Incubate the assay mixture for 1 hour at 0°C.[1]

-

-

Filtration and Counting:

-

Separate bound and free radioligand by rapid filtration through Multi-Screen/Millipore plates.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of L-701,324 by non-linear regression analysis of the competition binding data.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the functional characterization of L-701,324 on NMDA receptors in cultured rat cortical neurons.

Materials:

-

Cultured rat cortical neurons

-

External solution (containing appropriate ions, e.g., NaCl, KCl, CaCl₂, glucose, HEPES)

-

Internal solution (for the patch pipette, e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, ATP, GTP)

-

NMDA and Glycine (agonists)

-

L-701,324 (antagonist)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation:

-

Culture primary cortical neurons from rat embryos on coverslips.

-

Use neurons for recording after an appropriate period in culture (e.g., 7-14 days).

-

-

Recording Setup:

-

Place a coverslip with cultured neurons in a recording chamber continuously perfused with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Whole-Cell Recording:

-

Establish a gigaohm seal between the patch pipette and the membrane of a neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.[3]

-

-

Drug Application:

-

Elicit NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).[3]

-

After obtaining a stable baseline current, co-apply varying concentrations of L-701,324 with the agonists to determine its inhibitory effect.

-

-

Data Analysis:

-

Measure the peak or steady-state amplitude of the inward currents in the absence and presence of L-701,324.

-

Construct concentration-response curves for L-701,324 and calculate the IC₅₀ value.

-

Perform a Schild analysis to determine the equilibrium constant (Kₑ) by measuring the parallel rightward shift of the agonist concentration-response curve in the presence of different concentrations of L-701,324.

-

Visualizations

Signaling Pathway

Caption: Mechanism of L-701,324 action on the NMDA receptor signaling pathway.

Experimental Workflow

Caption: General workflow for the in vitro characterization of L-701,324.

References

- 1. if-pan.krakow.pl [if-pan.krakow.pl]

- 2. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

L-701324 selectivity for glycine site versus other receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-701,324, chemically known as 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolone, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site.[1] This technical guide provides a comprehensive overview of the selectivity profile of L-701,324, detailing its binding affinity for the NMDA receptor glycine site in comparison to other neurotransmitter receptors. The document includes detailed experimental protocols for key assays and visual representations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in their understanding and application of this critical pharmacological tool.

Selectivity Profile of L-701,324

L-701,324 exhibits high affinity for the glycine binding site on the NMDA receptor complex. In vitro studies using rat brain membranes have demonstrated a half-maximal inhibitory concentration (IC50) of 2 nM for L-701,324.[2] Further electrophysiological studies on rat cortical neurons have determined a Kb value of 19 nM, and studies on recombinant human NMDA receptors have reported a nearly identical affinity (mKi) of 5 nM for both NR1a/NR2A and NR1a/NR2B subunit compositions. This indicates that the high affinity of L-701,324 is attributable to its exceptionally slow dissociation from the receptor.

While comprehensive screening data across a wide panel of other receptors is not extensively published in a single source, the available information suggests a high degree of selectivity for the NMDA receptor glycine site. In contrast to non-selective NMDA receptor antagonists like MK-801, L-701,324 shows a reduced propensity to activate the mesolimbic dopaminergic systems, suggesting fewer off-target effects related to this pathway.[3] Studies have also shown that L-701,324 can counteract haloperidol-induced muscle rigidity, a model for Parkinsonian symptoms, further highlighting its specific interaction with the glutamatergic system.[1] However, it is important to note that at higher doses, it can cause motor impairment.[1]

Quantitative Binding Affinity Data

| Receptor/Site | Ligand | Preparation | Assay Method | Affinity (Ki/IC50) | Reference |

| NMDA Receptor (Glycine Site) | L-701,324 | Rat Brain Membranes | Radioligand Binding | IC50 = 2 nM | [2] |

| NMDA Receptor (Glycine Site) | L-701,324 | Rat Cortical Neurons | Electrophysiology | Kb = 19 nM | |

| Human NMDA Receptor (NR1a/NR2A) | L-701,324 | Recombinant | Electrophysiology | mKi = 5 nM | |

| Human NMDA Receptor (NR1a/NR2B) | L-701,324 | Recombinant | Electrophysiology | mKi = 5 nM |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is a representative method for determining the binding affinity of compounds like L-701,324 to the NMDA receptor glycine site in rat brain homogenates.

Materials:

-

Tissue Preparation: Whole rat brains (minus cerebellum and brainstem) from male Sprague-Dawley rats.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [³H]MDL 105,519 (a high-affinity glycine site antagonist).

-

Non-specific Binding Control: Glycine (1 mM).

-

Test Compound: L-701,324 at various concentrations.

-

Instrumentation: Centrifuge, tissue homogenizer, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 10 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step twice.

-

The final pellet is resuspended in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay Buffer.

-

Test compound (L-701,324) or vehicle.

-

[³H]MDL 105,519 (final concentration typically at or below its Kd).

-

For non-specific binding wells, add 1 mM Glycine.

-

Membrane homogenate.

-

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of L-701,324 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes a general method for characterizing the functional antagonism of NMDA receptors by compounds like L-701,324 in cultured neurons or heterologous expression systems.

Materials:

-

Cell Preparation: Cultured primary neurons (e.g., cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine (pH 7.4).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg (pH 7.2).

-

-

Agonists: NMDA and Glycine.

-

Antagonist: L-701,324.

-

Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for recording.

-

For transient transfection of HEK293 cells, introduce cDNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

-

Recording Setup:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 3-7 MΩ when filled with the internal solution.

-

-

Whole-Cell Recording:

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.

-

After establishing a stable baseline response, co-apply increasing concentrations of L-701,324 with the agonists.

-

Record the current responses at each concentration of the antagonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of L-701,324.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

-

The equilibrium dissociation constant (Kb) can be determined using the Schild equation for competitive antagonists.

-

Visualizations

NMDA Receptor Signaling Pathway

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of L-701,324.

Experimental Workflow for Radioligand Binding Assay

References

- 1. L-701,324, a selective antagonist at the glycine site of the NMDA receptor, counteracts haloperidol-induced muscle rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anticonvulsant and behavioral profile of L-701,324, a potent, orally active antagonist at the glycine modulatory site on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of L-701,324 in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-701,324 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist site.[1][2] Its potential as a therapeutic agent for various neurological and psychiatric disorders has led to its use in preclinical rodent models. Understanding the pharmacokinetic profile of L-701,324 is crucial for the design and interpretation of these studies. This technical guide summarizes the available qualitative pharmacokinetic information and provides detailed, generalized experimental protocols for its further investigation in rodents.

Pharmacokinetic Profile (Qualitative Summary)

While detailed quantitative data is scarce, existing studies in rodents provide some insight into the pharmacokinetic properties of L-701,324.

Absorption and Bioavailability

L-701,324 is known to be orally active in rodents, indicating that it is absorbed from the gastrointestinal tract to a degree sufficient to elicit a pharmacological response.[2]

Distribution

Studies in rats have demonstrated that L-701,324 rapidly penetrates the central nervous system (CNS) following intravenous administration.[1] This is a key characteristic for a centrally acting drug. A positive shift in the direct current (d.c.) potential in the rat cerebral cortex was observed within 10 minutes of intravenous drug administration, indicating swift entry into the brain.[1]

Metabolism and Excretion

Specific details regarding the metabolic pathways and excretion routes of L-701,324 in rodents have not been extensively reported in the available literature.

Data Presentation

Due to the lack of publicly available quantitative data, a summary table of pharmacokinetic parameters cannot be provided at this time. Further preclinical studies are required to determine these values.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacokinetic profile of L-701,324 in rodents.

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats (250-300g) and male C57BL/6 or CD-1 mice (25-30g) are commonly used for pharmacokinetic studies.[3][4]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.[5]

Drug Administration

-

Preparation: Dissolve L-701,324 in a suitable sterile vehicle. The pH of the solution should be within a physiologically tolerated range (pH 4.5-8.0).[6] The solution should be warmed to room or body temperature before injection.[6]

-

Restraint: Place the rat in a suitable restraint device.[7]

-

Procedure: The lateral tail vein is the most common site for IV injections in rats.[8][9] Warming the tail can help dilate the vein.[7] Insert a 25-27 gauge needle into the vein and slowly inject the drug solution.[7] The maximum bolus injection volume is typically 5 ml/kg.[7]

-

Confirmation: Successful injection is indicated by a lack of resistance and blanching of the vein.[7]

-

Preparation: Prepare a solution or suspension of L-701,324 in an appropriate vehicle.

-

Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[10][11]

-

Procedure:

-

Measure the distance from the animal's mouth to the last rib to ensure the needle will reach the stomach.[12][13]

-

Properly restrain the animal to align the head and esophagus.[14]

-

Gently insert the gavage needle into the esophagus and administer the dose.[10] The maximum recommended dosing volume is 10 ml/kg.[11]

-

-

Post-Administration Monitoring: Observe the animal for any signs of distress or incorrect administration.[10]

Sample Collection

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[3]

-

Common blood collection sites in rodents include the saphenous vein, tail vein, or submandibular vein for serial sampling.[15][16][17][18] Microsampling techniques can be utilized to minimize blood loss.[15]

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

-

Tissue Distribution:

-

At the end of the study, euthanize the animals and harvest tissues of interest (e.g., brain, liver, kidneys, etc.).

-

Rinse the tissues, blot dry, weigh, and homogenize them.

-

Store the tissue homogenates at -80°C until analysis.

-

Bioanalytical Method for Quantification

-

Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules like L-701,324 in biological matrices.[19][20][21]

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate L-701,324 from endogenous matrix components using a suitable chromatography column.

-

Detect and quantify L-701,324 using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[21]

-

Use a stable isotope-labeled internal standard to ensure accuracy and precision.

-

Mandatory Visualizations

Signaling Pathway of L-701,324

Caption: Mechanism of action of L-701,324 on the NMDA receptor signaling pathway.

Experimental Workflow for Rodent Pharmacokinetic Study

Caption: General experimental workflow for a rodent pharmacokinetic study.

Conclusion

L-701,324 is an orally active, CNS-penetrant NMDA receptor antagonist. While its qualitative pharmacokinetic properties are partially understood, there is a clear need for comprehensive studies to quantitatively define its absorption, distribution, metabolism, and excretion in rodents. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for the continued development and evaluation of L-701,324 as a potential therapeutic agent.

References

- 1. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. research.sdsu.edu [research.sdsu.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. research.vt.edu [research.vt.edu]

- 9. az.research.umich.edu [az.research.umich.edu]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. iacuc.wsu.edu [iacuc.wsu.edu]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. research.fsu.edu [research.fsu.edu]

- 14. instechlabs.com [instechlabs.com]

- 15. neoteryx.com [neoteryx.com]

- 16. einsteinmed.edu [einsteinmed.edu]

- 17. jove.com [jove.com]

- 18. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 19. bioxpedia.com [bioxpedia.com]

- 20. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Small Molecules Quantitation | Proteomics [medicine.yale.edu]

- 22. chromatographyonline.com [chromatographyonline.com]

L-701,324: An In-Depth Technical Guide on Oral Bioavailability and Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-701,324 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist site. As a member of the 4-hydroxyquinolone class, it has been investigated for its potential therapeutic applications in neurological and psychiatric disorders where modulation of NMDA receptor activity is desirable. A critical aspect of developing any centrally acting therapeutic is its ability to be administered orally and effectively cross the blood-brain barrier (BBB) to reach its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available knowledge on the oral bioavailability and blood-brain barrier penetration of L-701,324, supported by detailed experimental methodologies and visual representations of relevant pathways and workflows.

Data Presentation

Oral Bioavailability

The oral bioavailability (F%) of a drug is a critical parameter that determines the fraction of an orally administered dose that reaches systemic circulation. While L-701,324 is known to be orally active, the exact percentage of its oral bioavailability has not been reported in the reviewed literature. For context, the table below includes oral bioavailability data for other NMDA receptor antagonists.

| Compound | Class | Species | Oral Bioavailability (F%) | Citation |

| L-701,324 | 4-Hydroxyquinolone Glycine Site Antagonist | Not Reported | Not Reported | |

| Ketamine | Non-competitive NMDA Antagonist | Human | 16-20% | |

| Memantine | Uncompetitive NMDA Antagonist | Human | ~100% | |

| Gavestinel (GV150526A) | Glycine Site Antagonist | Rat | ~25% |

Table 1: Oral Bioavailability of Selected NMDA Receptor Antagonists.

Blood-Brain Barrier Penetration

The ability of a drug to penetrate the blood-brain barrier is quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A higher ratio indicates greater penetration into the CNS. While it is established that L-701,324 rapidly penetrates the CNS following intravenous administration, specific quantitative data on its brain-to-plasma ratio after oral dosing is not available. A study on the 4-hydroxyquinolone class of glycine antagonists, to which L-701,324 belongs, demonstrated that the brain/blood ratio decreases with increasing lipophilicity, but did not provide a specific value for L-701,324.

| Compound | Class | Species | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Citation |

| L-701,324 | 4-Hydroxyquinolone Glycine Site Antagonist | Not Reported | Not Reported | Not Reported | |

| MK-801 (Dizocilpine) | Non-competitive NMDA Antagonist | Rat | ~1.5 | ||

| Felbamate | NMDA Antagonist (Glycine Site) | Rat | ~0.8 | ||

| CP-101,606 | GluN2B-selective Antagonist | Rat | ~0.6 |

Table 2: Blood-Brain Barrier Penetration of Selected NMDA Receptor Antagonists.

Experimental Protocols

The following sections describe generalized but detailed methodologies that can be employed to determine the oral bioavailability and blood-brain barrier penetration of L-701,324. These protocols are based on standard practices in preclinical pharmacokinetic studies.

Determination of Oral Bioavailability

Objective: To determine the absolute oral bioavailability of L-701,324 in a rodent model (e.g., rat or mouse).

Materials:

-

L-701,324

-

Vehicle for oral and intravenous administration (e.g., saline, 0.5% methylcellulose)

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Oral gavage needles

-

Intravenous catheters

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Acclimation and Fasting: House animals in a controlled environment for at least one week prior to the study. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

-

Dosing:

-

Intravenous (IV) Group: Administer L-701,324 intravenously via a tail vein catheter at a predetermined dose (e.g., 1 mg/kg).

-

Oral (PO) Group: Administer L-701,324 orally via gavage at a higher dose (e.g., 10 mg/kg) to account for potential first-pass metabolism and incomplete absorption.

-

-

Blood Sampling: Collect serial blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of L-701,324 in plasma.

-

Prepare a calibration curve and quality control samples.

-

Analyze the plasma samples to determine the concentration of L-701,324 at each time point.

-

-

Pharmacokinetic Analysis:

-

Calculate the area under the plasma concentration-time curve (AUC) for both the IV and PO groups using non-compartmental analysis.

-

Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

-

Figure 1: Experimental workflow for determining oral bioavailability.

Determination of Blood-Brain Barrier Penetration

Objective: To determine the brain-to-plasma concentration ratio of L-701,324 in a rodent model following oral administration.

Materials:

-

L-701,324

-

Vehicle for oral administration

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Oral gavage needles

-

Blood collection tubes

-

Surgical instruments for brain extraction

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing: Acclimate animals as previously described. Administer L-701,324 orally at a specified dose.

-

Sample Collection: At predetermined time points post-dosing (e.g., corresponding to the expected Tmax in plasma and a later time point), anesthetize the animals and collect a terminal blood sample via cardiac puncture. Immediately thereafter, perfuse the animal with ice-cold saline to remove blood from the brain vasculature.

-

Brain and Plasma Processing:

-

Centrifuge the blood sample to obtain plasma.

-

Excise the brain, weigh it, and homogenize it in a suitable buffer.

-

-

Sample Analysis:

-

Develop and validate an LC-MS/MS method for the simultaneous quantification of L-701,324 in plasma and brain homogenate.

-

Analyze the plasma and brain homogenate samples to determine the concentrations of L-701,324.

-

-

Calculation of Brain-to-Plasma Ratio:

-

Calculate the brain-to-plasma concentration ratio (Kp) at each time point using the formula: Kp = Concentration_brain / Concentration_plasma

-

The Glycine Site NMDA Receptor Antagonist L-701,324: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,324, with the IUPAC name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one , is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist binding site. This document provides a comprehensive technical guide on L-701,324, summarizing its mechanism of action, pharmacological effects observed in preclinical studies, and available pharmacokinetic information. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders. L-701,324 has emerged as a valuable research tool for investigating the role of the glycine site on the NMDA receptor and holds potential for therapeutic applications in conditions such as depression and anxiety.

Chemical Properties

| Property | Value |

| IUPAC Name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one |

| Molecular Formula | C₂₁H₁₄ClNO₃ |

| Molecular Weight | 363.80 g/mol |

| CAS Number | 142326-59-8 |

Mechanism of Action

L-701,324 functions as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. Glycine is an essential co-agonist for the activation of the NMDA receptor by glutamate. By blocking the binding of glycine, L-701,324 prevents the conformational changes required for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This leads to a reduction in NMDA receptor-mediated excitatory neurotransmission.

Signaling Pathway

The antagonism of the NMDA receptor by L-701,324 interrupts the downstream signaling cascade typically initiated by receptor activation. This pathway is central to numerous cellular processes, including synaptic plasticity.

Preclinical Pharmacology

A substantial body of preclinical research has investigated the pharmacological effects of L-701,324 in various animal models, primarily focusing on its potential as an antidepressant and anxiolytic agent.

Antidepressant-like Effects

L-701,324 has consistently demonstrated antidepressant-like properties in rodent models of depression.

| Model | Species | Route of Admin. | Dose Range | Effect |

| Forced Swim Test (FST) | Mice | i.p. | 5-10 mg/kg | Reduced immobility time |

| Tail Suspension Test (TST) | Mice | i.p. | 5-10 mg/kg | Reduced immobility time |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | i.p. | 5-10 mg/kg (daily for 2 weeks) | Reversed CUMS-induced depressive-like behaviors |

Anxiolytic-like Effects

Studies have also indicated that L-701,324 possesses anxiolytic-like properties.

| Model | Species | Route of Admin. | Dose Range | Effect |

| Elevated Plus Maze | Rats | p.o. | 2.5-5 mg/kg | Increased time spent in open arms |

| Vogel Conflict Test | Rats | p.o. | 2.5-5 mg/kg | Increased punished responding |

Pharmacokinetics

Detailed pharmacokinetic data for L-701,324 in the public domain is limited. However, available studies indicate the following:

-

Absorption: L-701,324 is orally active, suggesting it is absorbed from the gastrointestinal tract.

-

Distribution: The compound rapidly penetrates the central nervous system (CNS).[1] Intravenous administration in rats resulted in a rapid onset of effects on the electroencephalogram (EEG), indicating efficient brain penetration.[2]

-

Metabolism and Excretion: Specific metabolic pathways and excretion routes for L-701,324 have not been extensively reported. As a quinolinone derivative, it is likely metabolized by cytochrome P450 enzymes in the liver.[3] One study noted that L-701,324 can block the increase of cortical dopamine (B1211576) metabolism.[4]

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Methodology:

-

Mice are individually placed in a transparent glass cylinder (25 cm high, 10 cm in diameter) containing water at 25°C to a depth of 10 cm.

-

Thirty minutes prior to the test, mice are administered L-701,324 or a vehicle control intraperitoneally (i.p.).

-

The total duration of the test is 6 minutes.

-

The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) is recorded during the last 4 minutes of the test.

-

A reduction in immobility time is indicative of an antidepressant-like effect.

Electrophysiological Recording of NMDA-Evoked Depolarizations

This protocol is used to assess the in vivo antagonist activity of L-701,324 at the NMDA receptor.[2]

Methodology:

-

Rats are anesthetized, and a microdialysis probe incorporating an electrode is implanted in the striatum.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline electroencephalogram (EEG) and direct current (DC) potential are recorded.

-

NMDA-evoked depolarizations are elicited by switching the perfusion medium to aCSF containing 200 µM NMDA for 2-3 minutes at 20-minute intervals.

-

After establishing a stable baseline of NMDA-evoked responses, L-701,324 or vehicle is administered intravenously (i.v.).

-

The amplitude and duration of subsequent NMDA-evoked depolarizations are recorded and compared to the pre-drug baseline.

-

A reduction in the magnitude of the depolarizations indicates NMDA receptor antagonism.

Conclusion

L-701,324 is a valuable pharmacological tool for the study of the NMDA receptor glycine site. Its demonstrated antidepressant and anxiolytic-like effects in preclinical models warrant further investigation into its therapeutic potential. While its oral activity and rapid CNS penetration are advantageous, a more detailed characterization of its pharmacokinetic profile is necessary for its advancement in drug development. The experimental protocols and data presented in this guide provide a foundation for future research aimed at elucidating the full therapeutic utility of L-701,324 and similar compounds.

References

- 1. Inhibition of cortical spreading depression by L-701,324, a novel antagonist at the glycine site of the N-methyl-D-aspartate receptor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of L-701,324, a high-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine site, on the rat electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-701,324, a glycine/NMDA receptor antagonist, blocks the increase of cortical dopamine metabolism by stress and DMCM - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of L-701,324

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,324, chemically identified as 7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2-(1H)-quinolone, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effects by competitively binding to the glycine (B1666218) co-agonist site on the GluN1 subunit of the receptor complex. This document provides a comprehensive overview of the known physiological effects of L-701,324, detailing its biochemical properties, its impact on central nervous system function, and its potential therapeutic applications. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action

L-701,324 functions as a high-affinity, orally active antagonist at the glycine modulatory site of the NMDA receptor[1][2]. The activation of the NMDA receptor, a crucial component in excitatory synaptic transmission, requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit[3]. By competitively inhibiting the binding of glycine, L-701,324 effectively prevents the ion channel opening, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling cascades[3][4]. Electrophysiological studies have characterized L-701,324 as a "full" antagonist, meaning it is devoid of intrinsic activity and can completely abolish NMDA receptor-mediated inward currents. Its high affinity is attributed to an exceptionally slow dissociation rate from the receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biochemical and physiological effects of L-701,324.

Table 1: Binding Affinity and Potency of L-701,324